molecular formula C7H9NOS B12876425 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol

4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol

Cat. No.: B12876425
M. Wt: 155.22 g/mol
InChI Key: YTWKKMJKFBQCBU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes, which undergo cyclization to form the isoxazole ring . Another method includes the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as glycogen synthase kinase-3beta (GSK3β) and casein kinase 2 (CK2), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can modulate various cellular processes and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and carboxamide analogs. The thiol group allows for unique interactions with biological targets and enables the formation of various derivatives through substitution reactions.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-2,1-benzoxazole-3-thione

InChI

InChI=1S/C7H9NOS/c10-7-5-3-1-2-4-6(5)8-9-7/h8H,1-4H2

InChI Key

YTWKKMJKFBQCBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)ON2

Origin of Product

United States

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